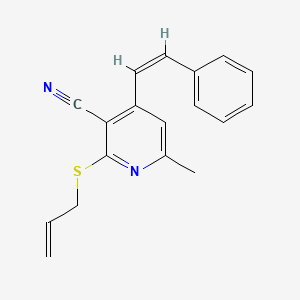

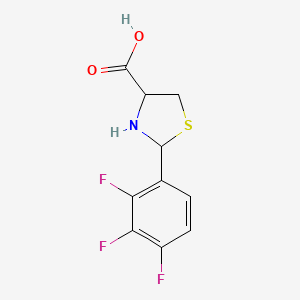

![molecular formula C16H28N2O4 B3016437 tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate CAS No. 1286207-05-3](/img/structure/B3016437.png)

tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is a complex organic molecule that is likely to be used as an intermediate in the synthesis of pharmaceuticals or as a building block in organic chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related tert-butyl carbamate compounds and their derivatives.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This suggests that similar synthetic strategies could be applied to the synthesis of this compound, with appropriate modifications to incorporate the tetrahydrofuran and cyclohexyl moieties.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can impart steric congestion and influence the reactivity and physical properties of the compounds. X-ray crystallography has been used to determine the crystal and molecular structure of related compounds, revealing intramolecular hydrogen bonding and other stabilizing interactions . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its conformation and stereochemistry.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. For example, N-tert-Butyl-1,2-diaminoethane, a related compound, has been shown to react with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . This reactivity towards CO2 suggests that tert-butyl carbamate compounds could be used in carbon capture applications or as intermediates in the synthesis of carbamate salts. The reactivity of tert-butyl carbamate derivatives with organometallics to give N-(Boc)hydroxylamines has also been demonstrated , indicating potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. Steric congestion, as seen in compounds like 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, can lead to strained C=C bonds and affect the compound's stability and reactivity . The presence of tert-butyl groups can also impact the solubility and boiling points of these compounds. Detailed analysis of the physical and chemical properties of this compound would require experimental data such as melting points, solubility in various solvents, and NMR spectroscopic data to fully understand its behavior in different chemical environments.

Applications De Recherche Scientifique

Enantioselective Synthesis

An important application of tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate is in the field of enantioselective synthesis. Campbell et al. (2009) describe its use in synthesizing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists. The synthesis involves an iodolactamization as a crucial step, demonstrating the compound's role in producing highly functionalized intermediates in pharmaceutical research (Campbell et al., 2009).

Preparation of Carbocyclic Analogs

Ober et al. (2004) utilized tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a related compound, as a crucial intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure was determined to aid in understanding its role in the synthesis process, highlighting its importance in nucleotide analog synthesis (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors

Wang et al. (2017) conducted an efficient stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This work emphasizes the compound's versatility in generating various stereoisomers, which are key intermediates for the synthesis of factor Xa inhibitors, crucial in medicinal chemistry (Wang et al., 2017).

Organic Synthesis and Polymer Research

The compound's derivatives have been explored in various contexts of organic synthesis and polymer research. For instance, Sato et al. (1977) investigated the oligomerization of (R)-tert-butyloxirane, leading to specific formation of a cyclic tetramer, demonstrating the compound's potential in polymer science and material engineering (Sato et al., 1977).

Bioresource Technology

In the field of bioresource technology, Liu et al. (2018) explored the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for atorvastatin and rosuvastatin, using carbonyl reductase. This study underscores the compound's relevance in the biotechnological synthesis of pharmaceutically important intermediates (Liu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[4-[[(2R)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGBAYLZIPNHD-WXRRBKDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@H]2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

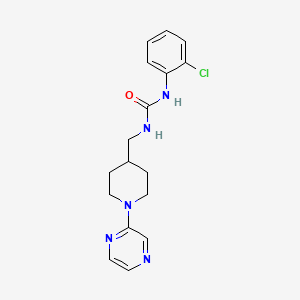

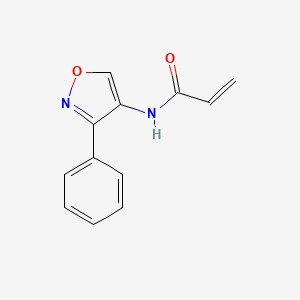

![3,6-Dichloro-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-2-carboxamide](/img/structure/B3016354.png)

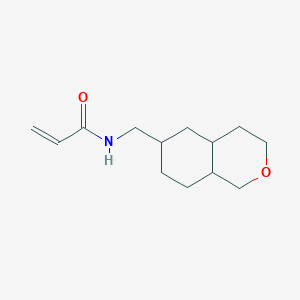

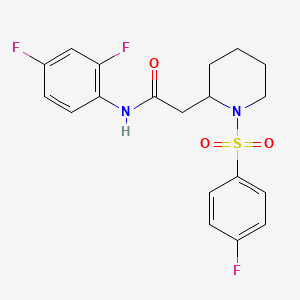

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

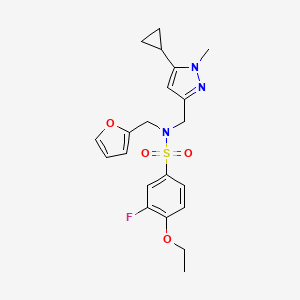

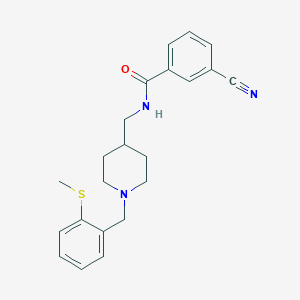

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)